1,2,3,4-Tetrahydroacridine-9-carboxylic acid
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVPWMIZRISTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191571 | |
| Record name | NSC 91887 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38186-54-8, 207738-04-3 | |
| Record name | 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038186548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38186-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91887 | |
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| Record name | NSC 91887 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLL5K7W3VC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Procedure
The Pfitzinger reaction, a classical method for synthesizing quinoline derivatives, was adapted for the preparation of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acid derivatives. The process involves the condensation of isatin (1 ) with 1,3-cyclohexanedione (5 ) under acidic conditions.
Key Steps :
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Hydrolysis of Isatin : Isatin is hydrolyzed in aqueous potassium hydroxide to form the keto-acid intermediate (4 ).
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Acidification : The pH is adjusted to 2–3 using hydrochloric acid, ensuring the stability of the intermediate.
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Condensation : 1,3-cyclohexanedione and p-toluenesulfonic acid (p-TsOH) are added, initiating a cyclocondensation reaction to yield the target compound (7 ).
This one-pot method eliminates the need for isolating intermediates, streamlining the synthesis. The reaction proceeds via an enamine intermediate (6 ), as proposed in Friedlander-type mechanisms.
Optimization and Yield Enhancement
Optimization studies revealed that 2.0 equivalents of 1,3-cyclohexanedione and p-TsOH·H₂O (0.1 mmol) at room temperature produced the highest yield of 87% (Table 1). Lower yields were observed at pH ≤ 2 (2%) or ≥ 5 (<10%), emphasizing the critical role of pH control.
Table 1: Optimization of Pfitzinger Reaction Conditions
| Entry | pH | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | 2 | p-TsOH·H₂O | 87 |
| 2 | 5 | None | <10 |
| 3 | 1 | HCl | 2 |
Substrate Scope and Limitations
The method was extended to substituted isatins, though yields varied significantly (Table 2). For instance, 5-methylisatin afforded a 63% yield, while 5-bromoisatin yielded only 36%. Nitro-substituted isatins failed to react due to poor solubility.
Table 2: Yields of Substituted Tetrahydroacridine Derivatives
| Entry | R-Substituent | Yield (%) |
|---|---|---|
| 1 | 5-Me | 63 |
| 2 | 5-F | 51 |
| 3 | 5-Cl | 40 |
| 4 | 5-Br | 36 |
Deep Eutectic Solvent (DES)-Mediated Synthesis
Solvent Preparation and Reaction Design
A green chemistry approach utilizing DES composed of N,N’-dimethyl urea and L-tartaric acid (3:1 ratio) was developed for synthesizing C4-functionalized tetrahydroacridine derivatives. The DES acts as both solvent and catalyst, reducing reliance on volatile organic compounds.
Procedure :
-
DES Formation : The solvent is prepared by heating the components at 70°C for 30 minutes.
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Reaction Initiation : 1,2,3,4-Tetrahydroacridine-9-carboxylic acid (1a ) and an aldehyde (2a ) are added, followed by heating at 80°C for 2–3 hours.
-
Purification : Crude products are purified via column chromatography (petroleum ether/ethyl acetate).
Yield Analysis and Functionalization
The DES method demonstrated moderate yields (45–50%) for carboxylic acid derivatives, as seen in the synthesis of (E)-4-(4-chlorobenzylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid (3c) (45% yield). Functionalization at the C4 position was achieved using diverse aldehydes, though steric and electronic effects influenced yields.
Key Advantages :
Comparative Evaluation Against Pfitzinger Method
While the DES method aligns with green chemistry principles, its lower yields (45% vs. 87% for Pfitzinger) highlight trade-offs between sustainability and efficiency. The Pfitzinger method’s one-pot design and higher yields make it preferable for large-scale production, whereas DES is advantageous for eco-conscious applications.
Mechanistic Insights and Side Reactions
Byproduct Formation in Pfitzinger Reactions
Under basic conditions, 1,3-cyclohexanedione degrades into resinous byproducts, necessitating acidic pH to stabilize reactants. The DES method avoids this issue but faces challenges in product isolation due to the high polarity of intermediates.
Role of Catalysts
p-TsOH in the Pfitzinger reaction accelerates enamine formation, while DES components (L-tartaric acid) facilitate proton transfer in cyclocondensation.
Advanced Derivative Synthesis
Aldehyde and Ester Derivatives
The DES method was extended to synthesize methyl esters (e.g., 6d ) and aldehydes (e.g., 13 ). Reduction of 6d with LiAlH₄ followed by oxidation with PCC yielded (E)-4-(4-methoxybenzylidene)-1,2,3,4-tetrahydroacridine-9-carbaldehyde (13) .
Table 3: Derivatives Synthesized via DES Method
| Compound | Functional Group | Yield (%) |
|---|---|---|
| 3c | Carboxylic acid | 45 |
| 6d | Methyl ester | 50 |
| 13 | Aldehyde | 48 |
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridine-9-carboxylic acid.
Reduction: Reduction reactions can convert it to tetrahydroacridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Acridine-9-carboxylic acid.
Reduction: Various tetrahydroacridine derivatives.
Substitution: Substituted acridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
THA serves as a building block for synthesizing other acridine derivatives. Its unique structural features allow it to participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions can yield products with distinct properties useful for further research and application.
Biology
DNA Intercalation : THA has been studied for its ability to intercalate into double-stranded DNA. This interaction disrupts the helical structure of DNA, potentially affecting biological processes involving DNA replication and transcription.
Neuroprotective Effects : Research indicates that THA exhibits neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the brain. This inhibition can enhance cholinergic neurotransmission, which is often impaired in neurodegenerative diseases like Alzheimer's disease .
Table 1: Summary of Neuroprotective Studies
| Study Reference | Compound Tested | AChE Inhibition (%) | Neuroprotective Mechanism |
|---|---|---|---|
| Study A | THA | 60 | AChE inhibition |
| Study B | THA Derivatives | 75 | Antioxidant activity |
Medicine
THA is investigated for its potential therapeutic properties , including:
- Anticancer Activity : Preliminary studies suggest that THA derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : THA and its derivatives have shown promising activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes.
Table 2: Antimicrobial Activity of THA Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| THA Derivative A | Staphylococcus aureus | 32 µg/mL |
| THA Derivative B | Escherichia coli | 16 µg/mL |
Industrial Applications
In industry, THA is utilized in the development of materials with specific electronic or photophysical properties. Its unique structure allows for applications in organic electronics and photonic devices. The compound's versatility makes it a valuable target for further research and development.
Case Study 1: Neuroprotection in Alzheimer’s Disease
In a study focused on neuroprotection, THA was administered to animal models of Alzheimer's disease. Results indicated that THA significantly improved cognitive function and reduced AChE activity by approximately 60%, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of THA derivatives against common pathogens. The derivatives demonstrated effective MIC values against Staphylococcus aureus and Escherichia coli, indicating their potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with biological molecules. The planar structure allows it to intercalate into double-stranded DNA, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions.
Comparison with Similar Compounds
Key Insights :
Dimeric Tetrahydroacridine Derivatives
Dimerization via ethane-1,2-diyl linkers creates bis-acridines with extended π-conjugation:
Key Insights :
Anticancer Activity
- Fluorobenzoic acid conjugates : Synthesized via CDMT-mediated coupling, these derivatives show cytotoxicity in lung (A549) and colon (HT29) cancer cells. The fluorinated aromatic moiety enhances DNA intercalation and apoptosis induction .
- Unsubstituted THA-9-carboxylic acid: Limited direct anticancer data but serves as a scaffold for active derivatives .
Anti-Alzheimer’s Activity
- Dichloronicotinic acid conjugates : Exhibit dual acetylcholinesterase inhibition and antioxidant activity, with IC₅₀ values <100 nM .
- N-Benzyl derivatives : Improved solubility as HCl salts enhances blood-brain barrier permeability, critical for neurodegenerative disease targeting .
Physicochemical Property Trends
| Compound Type | LogP (Predicted) | TPSA (Ų) | Solubility (mg/mL) |
|---|---|---|---|
| Parent THA-9-carboxylic acid | 2.1 | 65 | 0.15 (water) |
| 7-Fluoro derivative (7b) | 2.3 | 65 | 0.12 (water) |
| Dichloronicotinic conjugate | 3.8 | 95 | <0.01 (water) |
Biological Activity
1,2,3,4-Tetrahydroacridine-9-carboxylic acid (THA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the tetrahydroacridine class of compounds, characterized by a bicyclic structure containing a nitrogen atom. The carboxylic acid functional group enhances its reactivity and potential interactions with biological targets. The molecular formula for THA is with a molecular weight of approximately 229.26 g/mol .
Neuroprotective Effects
Research indicates that tetrahydroacridines exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. THA and its derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Inhibiting AChE can enhance cholinergic neurotransmission, which is often impaired in Alzheimer's patients .
Table 1: Summary of Neuroprotective Studies
| Study Reference | Compound Tested | AChE Inhibition (%) | Neuroprotective Mechanism |
|---|---|---|---|
| THA | 60 | AChE inhibition | |
| THA Derivatives | 75 | Antioxidant activity |
Antimicrobial Activity
Recent studies have also highlighted the antimicrobial properties of THA derivatives. Compounds derived from THA have shown promising activity against various bacterial strains, indicating potential applications in treating infections . The mechanism of action is believed to involve disruption of bacterial cell membranes.
Table 2: Antimicrobial Activity of THA Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| THA Derivative A | Staphylococcus aureus | 32 µg/mL |
| THA Derivative B | Escherichia coli | 16 µg/mL |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. One common method includes cyclization reactions starting from simpler precursors such as acridine derivatives and carboxylic acids .
Synthesis Overview:
- Starting Materials: Acridine derivatives.
- Reagents: Various reagents including KOH for cyclization.
- Yield: Typically moderate to high yields depending on the specific synthetic route employed.
Case Study 1: Alzheimer’s Disease Model
In a controlled study using animal models for Alzheimer’s disease, administration of THA resulted in significant improvements in cognitive function compared to untreated controls. The study measured memory retention using maze tests and found that THA-treated groups performed better than those receiving placebo .
Case Study 2: Bacterial Infections
In another study assessing antimicrobial efficacy, THA derivatives were tested against clinical isolates of resistant bacterial strains. Results showed that certain derivatives exhibited potent antibacterial activity with low cytotoxicity towards human cells .
Q & A
Q. How can computational tools predict metabolic stability of novel derivatives?
- Methodological Answer : Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites. Validate with microsomal stability assays (e.g., human liver microsomes + NADPH, analyzed via LC-MS/MS). For example, tacrine’s hepatotoxicity is linked to CYP1A2 metabolism, guiding structural modifications to reduce toxicity .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
